Mass Spectrometric Resolution: +6 Da Mass Shift Enables Baseline Separation from Native Dimethenamid ESA
Dimethenamid ESA-d6 incorporates six deuterium atoms (C12H13D6NO5S2, MW ≈ 327.4 g/mol), producing a +6 Da mass differential versus the unlabeled native Dimethenamid ESA (C12H19NO5S2, monoisotopic mass 321.0705 Da) . This 6 Da shift exceeds the minimum requirement for complete mass spectrometric resolution (>3 Da recommended) and provides unambiguous channel separation in multiple reaction monitoring (MRM) acquisition modes on triple quadrupole instruments, eliminating isotopic cross-talk between the internal standard and analyte quantification channels [1].
Comparator: +3 Da (Metolachlor ESA-d3); 0 Da (unlabeled)
| Evidence Dimension | Mass difference between labeled internal standard and native analyte (Da) |
|---|---|
| Target Compound Data | +6 Da (nominal mass shift, Dimethenamid ESA-d6 vs. Dimethenamid ESA) |
| Comparator Or Baseline | +3 Da (Metolachlor ESA-d3, partially deuterated analog); +0 Da (unlabeled Dimethenamid ESA, unsuitable as IS) |
| Quantified Difference | 6 Da vs. 3 Da (2× greater mass separation); infinite vs. 0 Da (relative to unlabeled) |
| Conditions | Electrospray ionization (ESI) negative ion mode; triple quadrupole MS; MRM acquisition |
Why This Matters
The +6 Da mass shift provides superior channel isolation relative to minimally deuterated alternatives (+3 Da), reducing the risk of isotopic cross-contamination in quantification and enabling higher analytical specificity.
- [1] Jemal, M., & Xia, Y. Q. (2006). LC-MS development strategies for quantitative bioanalysis. Current Drug Metabolism, 7(5), 491-502. View Source
